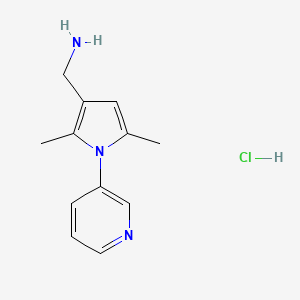
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride
説明
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride, also known by its CAS number 35711-47-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, including cancer cell lines and monoclonal antibody production.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₂H₁₂N₂O
- Molecular Weight : 200.24 g/mol
- CAS Number : 35711-47-8
- InChI Key : PELMABXCQSKCNO-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Cell Growth Suppression : Studies have shown that this compound can suppress cell growth in various cancer cell lines. For instance, it was observed to enhance glucose uptake and increase intracellular ATP levels during monoclonal antibody production, indicating a role in metabolic regulation within cells .
- Monoclonal Antibody Production : The compound positively influences the production of monoclonal antibodies (mAbs). In a specific study, it was found to improve mAb production by maintaining cell viability and increasing cell-specific productivity . The enhancement in productivity was attributed to the compound's ability to suppress cell growth while promoting metabolic activity.
- Apoptosis Induction : The compound has been linked to apoptosis induction in certain studies. Specifically, derivatives related to this compound have shown the ability to arrest the cell cycle at the G0/G1 phase and induce apoptosis by decreasing the expression of c-Myc and other related proteins .
Table 1: Summary of Biological Activities
Case Study: Monoclonal Antibody Production
In a controlled study involving recombinant Chinese Hamster Ovary (rCHO) cells, this compound was supplemented into the culture medium. The results indicated:
- An increase in mAb concentration from control levels to 1,098 mg/L under treatment conditions.
- A significant improvement in cell-specific productivity from 7.1 pg/cell/day to 11 pg/cell/day.
These findings suggest that the compound can be an effective additive for enhancing bioproduction processes in biotechnology .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Research indicates that modifications to the pyrrole ring or substitution patterns can significantly affect its efficacy as an anti-cancer agent or as a promoter of mAb production. The 2,5-dimethylpyrrole moiety has been identified as particularly important for enhancing cell-specific productivity in cultures .
特性
IUPAC Name |
(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12;/h3-6,8H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIJQAIFYRVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















